Fmoc-D-苯丙氨酸

描述

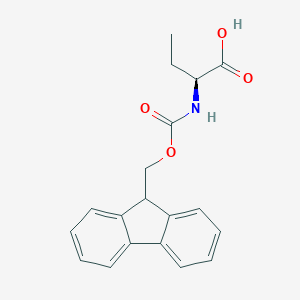

Fmoc-D-phenylalanine is an N-Fmoc-protected form of D-Phenylalanine . D-Phenylalanine is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body . It is also known to antagonize stress-induced analgesia in humans and acts as an anti-enkephalinase agent .

Synthesis Analysis

The synthesis of Fmoc-D-phenylalanine involves a multi-step reaction with two steps . The first step involves sodium carbonate in water and 1,4-dioxane with cooling by ice . The second step involves trifluoroacetic acid in isopropyl alcohol and hexane at 25 °C .Molecular Structure Analysis

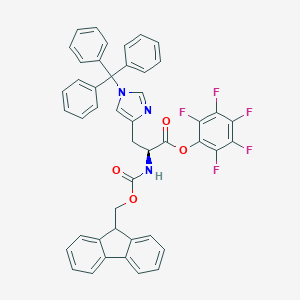

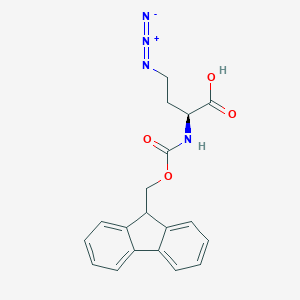

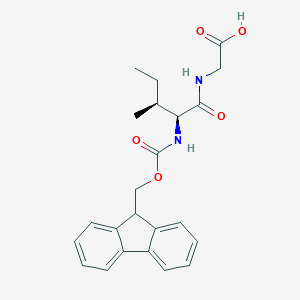

The molecular formula of Fmoc-D-phenylalanine is C24H21NO4 . Its molecular weight is 387.43 .Chemical Reactions Analysis

Fmoc-D-phenylalanine can form hydrogels . The formation of these hydrogels is deeply dependent on the preparation method . The final material obtained is a result of the collective action of different non-covalent interactions .Physical And Chemical Properties Analysis

Fmoc-D-phenylalanine appears as a white to off-white powder . Its melting point ranges from 180 to 195 °C .科学研究应用

水凝胶化和自组装:Fmoc-苯丙氨酸衍生物,包括Fmoc-D-苯丙氨酸,以其高效的自组装成淀粉样纤维而在水溶剂中促进水凝胶化而闻名。类似侧链卤代化的修饰可以显著增强这种自组装并影响水凝胶的流变性能 (Ryan, Anderson, & Nilsson, 2010)。

纳米管形成:带正电的阳离子修饰的Fmoc-苯丙氨酸衍生物可以在较高浓度下自组装成独特的纳米管结构,无需调整pH值或有机共溶剂 (Rajbhandary, Raymond, & Nilsson, 2017)。

抗菌复合材料:Fmoc-五氟-L-苯丙氨酸-OH衍生物形成具有显著抗菌能力的纳米组装体,展示了开发具有内在抗菌性能的生物医学材料的潜力 (Schnaider et al., 2019)。

分子电子学和生物传感:Fmoc-苯丙氨酸衍生物,如Fmoc-D-苯丙氨酸,已被探索用于分子电子学、生物传感和纳米生物技术,特别是通过电信号响应材料的组装(Liu, Kim, Ulijn, Bentley, & Payne, 2011)。

控制释放系统:这些衍生物用于控制释放系统。从Fmoc-苯丙氨酸水凝胶中释放被困物质的过程被发现处于Fick扩散控制之下 (Sutton, Campbell, Cooper, Kirkland, Frith, & Adams, 2009)。

生物医学化合物的合成:Fmoc-D-苯丙氨酸被用于合成各种生物医学化合物,包括用于信号转导研究的肽和抑制剂 (Yao, Gao, Voigt, Ford, & Burke, 1999)。

银纳米团簇的形成:它促进了荧光银纳米团簇的形成和稳定,具有潜在的生物医学和成像应用 (Roy & Banerjee, 2011)。

作用机制

Target of Action

Fmoc-D-phenylalanine primarily targets bacterial cells, specifically Gram-positive bacteria such as MRSA . It has been discovered to have antimicrobial properties .

Mode of Action

The compound interacts with its targets by crossing the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross their bacterial membrane . When combined with other antibiotics like aztreonam (AZT), the permeability of Fmoc-D-phenylalanine increases, allowing it to display antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

Fmoc-D-phenylalanine affects the extracellular matrix (ECM) components of bacterial biofilms, such as proteins, carbohydrates, and eDNA . It reduces these components, thereby affecting the stability of the biofilm . This reduction can occur through direct interactions with ECM components or indirectly by reducing the bacterial cell population .

Pharmacokinetics

It’s known that the compound can form self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Result of Action

At higher concentrations, it triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Fmoc-D-phenylalanine are influenced by several environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties . Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems .

安全和危害

未来方向

Fmoc-D-phenylalanine has been investigated as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . It has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria . Future research may focus on incorporating cell-adhesion ligands in the Fmoc-D-phenylalanine hydrogel matrix .

生化分析

Biochemical Properties

Fmoc-D-phenylalanine plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds during protein synthesis . It interacts with various enzymes and proteins involved in these processes. The nature of these interactions is largely determined by the phenylalanine component of the molecule, which can participate in hydrophobic interactions, and the Fmoc group, which can engage in π-π stacking interactions .

Cellular Effects

Fmoc-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It achieves this by entering the bacterial cell and reducing the levels of glutathione, a crucial antioxidant in bacteria . At higher concentrations, Fmoc-D-phenylalanine triggers oxidative and osmotic stress, alters membrane permeability and integrity, and ultimately kills the bacteria .

Molecular Mechanism

The mechanism of action of Fmoc-D-phenylalanine is multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeability and integrity, leading to bacterial death . The Fmoc group also plays a role in the self-assembly of the compound into hydrogels .

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-phenylalanine can change over time in laboratory settings. For instance, it has been observed that the antibacterial activity of Fmoc-D-phenylalanine is predominantly due to its release from the hydrogel . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may be influenced by its formulation and the experimental conditions used.

Dosage Effects in Animal Models

In animal models, the effects of Fmoc-D-phenylalanine can vary with different dosages. For example, it has been shown to reduce bacterial load both in vitro and in skin wound infections in mice

Transport and Distribution

Fmoc-D-phenylalanine’s transport and distribution within cells and tissues are largely determined by its self-assembling properties. The compound can form hydrogels, which are three-dimensional networks capable of encapsulating high amounts of water or other biological fluids . This property allows Fmoc-D-phenylalanine to be distributed in a controlled manner, making it a promising candidate for drug delivery applications .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

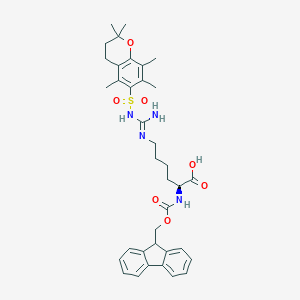

![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)